molecular formula C10H14N2O3S B4454417 N-phenylmorpholine-4-sulfonamide

N-phenylmorpholine-4-sulfonamide

Cat. No.: B4454417
M. Wt: 242.30 g/mol
InChI Key: AHURAECPPFGEHQ-UHFFFAOYSA-N
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Description

N-phenylmorpholine-4-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of the sulfonamide functional group, which is a sulfonyl group attached to an amine

Mechanism of Action

Target of Action

N-phenyl-4-morpholinesulfonamide is a type of sulfonamide derivative . Sulfonamides are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a co-factor required for the synthesis of nucleic acids . Therefore, the primary target of N-phenyl-4-morpholinesulfonamide is likely to be DHFR.

Mode of Action

The compound interacts with its target, DHFR, by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleic acid synthesis and leading to the cessation of cell growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by N-phenyl-4-morpholinesulfonamide is the folate pathway . By inhibiting DHFR, the compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. This disruption affects the synthesis of nucleic acids, which are essential for cell growth and replication .

Result of Action

The molecular effect of N-phenyl-4-morpholinesulfonamide’s action is the inhibition of DHFR, leading to disruption of the folate pathway and nucleic acid synthesis . On a cellular level, this results in the cessation of cell growth and replication, which can be particularly effective against rapidly dividing cells, such as bacteria or cancer cells .

Action Environment

The action, efficacy, and stability of N-phenyl-4-morpholinesulfonamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the target cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylmorpholine-4-sulfonamide typically involves the reaction of morpholine with phenylsulfonyl chloride under basic conditions. The reaction can be represented as follows:

Morpholine+Phenylsulfonyl chlorideThis compound+HCl\text{Morpholine} + \text{Phenylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Morpholine+Phenylsulfonyl chloride→this compound+HCl

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-phenylmorpholine-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N-phenylmorpholine-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antibacterial and antifungal properties.

    Materials Science: It is used in the synthesis of polymers and other materials with unique properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in protein binding studies.

    Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide used as an antibacterial agent.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: The parent compound of many sulfonamide drugs.

Uniqueness

N-phenylmorpholine-4-sulfonamide is unique due to its morpholine ring, which imparts different chemical and biological properties compared to other sulfonamides. The presence of the morpholine ring can enhance its solubility and bioavailability, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-phenylmorpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c13-16(14,12-6-8-15-9-7-12)11-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHURAECPPFGEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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